molecular formula C8H7NS B1630349 2-(Methylthio)benzonitrile CAS No. 6609-54-7

2-(Methylthio)benzonitrile

Cat. No. B1630349
Key on ui cas rn: 6609-54-7
M. Wt: 149.21 g/mol
InChI Key: PXZSANDJGNKIIA-UHFFFAOYSA-N
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Patent
US08802862B2

Procedure details

2-Chlorobenzonitrile (27.5 g, 0.2 mol), monochlorobenzene (30.0 g), and a 50% by weight aqueous solution (1.0 g) of tetra-n-butyl ammonium bromide were placed in a 500-ml four-necked flask equipped with a stirrer, a thermometer, a dropping funnel, and a condenser under a nitrogen atmosphere to obtain a mixture. A 30% by weight aqueous solution (51.4 g) of sodium salt of methanethiol (0.22 mol) was added dropwise to the mixture at 60 to 65° C. over a period of 5 hours under stirring. After completion of the dropwise addition, the mixture was further allowed to react at the same temperature for 12 hours. By this operation, 2-(methylthio)benzonitrile was obtained.
Quantity
27.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
51.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[Na].[CH3:11][SH:12]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.ClC1C=CC=CC=1>[CH3:11][S:12][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:3.4,^1:9|

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1
Name
aqueous solution
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
aqueous solution
Quantity
51.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0.22 mol
Type
reactant
Smiles
CS

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
a thermometer, a dropping funnel, and a condenser under a nitrogen atmosphere to obtain a mixture
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
to react at the same temperature for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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